molecular formula C20H18N4O4S2 B4636131 Methyl 2-({[(5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 2-({[(5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B4636131
M. Wt: 442.5 g/mol
InChI Key: QTNPJHLLVZFNPX-UHFFFAOYSA-N
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Description

Methyl 2-({[(5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that features a thiadiazole ring, a benzoate ester, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the 3-Methylphenyl Group: This step involves the acylation of the thiadiazole ring with 3-methylbenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Sulfanylacetyl Group: This is done by reacting the intermediate with chloroacetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide for hydrolysis.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-({[(5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-({[(5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA replication processes, making it useful in anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[(5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[[2-[[5-[(3-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-12-6-5-7-13(10-12)17(26)22-19-23-24-20(30-19)29-11-16(25)21-15-9-4-3-8-14(15)18(27)28-2/h3-10H,11H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNPJHLLVZFNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-({[(5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-({[(5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate
Reactant of Route 3
Methyl 2-({[(5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-({[(5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate

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